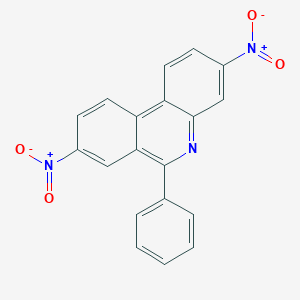

3,8-Dinitro-6-phenylphenanthridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,8-dinitro-6-phenylphenanthridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDIEAMONAJOJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003002 |

Source

|

| Record name | 3,8-Dinitro-6-phenylphenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82921-86-6 |

Source

|

| Record name | 3,8-Dinitro-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82921-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Dinitro-6-phenylphenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082921866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,8-Dinitro-6-phenylphenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-dinitro-6-phenylphenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,8-Dinitro-6-phenylphenanthridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,8-Dinitro-6-phenylphenanthridine. While this compound is a key intermediate in the synthesis of biologically active molecules, public domain literature lacks specific data on its own biological activities and mechanisms of action. This guide summarizes available physicochemical data and details its synthesis, providing context through the known biological activities of its parent scaffold, phenanthridine, and its well-studied derivative, 3,8-Diamino-6-phenylphenanthridine.

Chemical Properties and Structure

This compound is a heterocyclic aromatic compound with the chemical formula C₁₉H₁₁N₃O₄[1][2]. Its structure features a phenanthridine core with two nitro groups at positions 3 and 8, and a phenyl group at position 6.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 345.31 g/mol | [1] |

| CAS Number | 82921-86-6 | [1][2] |

| Melting Point | 272-274 °C | [2] |

| Boiling Point | 573.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.439 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Appearance | Yellow Solid | |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 1 | [2] |

| LogP | 5.91780 | [2] |

Structure

The chemical structure of this compound is characterized by a polycyclic aromatic system. The presence of the nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the phenanthridine ring.

-

Canonical SMILES: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)--INVALID-LINK--[O-])--INVALID-LINK--[O-][2]

Synthesis of this compound

This compound is a key intermediate in a multi-step synthesis that ultimately yields 3,8-Diamino-6-phenylphenanthridine, a precursor to DNA intercalating agents like ethidium bromide. The synthesis is a four-stage process.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Ullmann Condensation - Synthesis of 2-Amino-4,4'-dinitrobiphenyl This step involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

-

Reactants: 2-Chloro-5-nitroaniline, 4-Nitrobromobenzene, Potassium Carbonate, Copper powder.

-

Solvent: Nitrobenzene.

-

Procedure: A mixture of the reactants is heated at reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified.

Stage 2: Acylation - Formation of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl The amino group of the biphenyl derivative is acylated using benzoyl chloride.

-

Reactants: 2-Amino-4,4'-dinitrobiphenyl, Benzoyl chloride.

-

Solvent: Pyridine.

-

Procedure: Benzoyl chloride is added dropwise to a solution of 2-Amino-4,4'-dinitrobiphenyl in pyridine at a controlled temperature. The mixture is stirred for a period, and the product is precipitated by the addition of water, followed by filtration and washing.

Stage 3: Morgan-Walls Cyclization - Synthesis of this compound This intramolecular cyclization reaction forms the phenanthridine ring system.

-

Reactant: N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

-

Reagent: Phosphorus oxychloride (POCl₃).

-

Procedure: The acylated intermediate is heated with phosphorus oxychloride. After the reaction is complete, the mixture is cooled and poured onto ice. The resulting precipitate is collected, washed, and purified to yield this compound.

Biological Activity and Mechanism of Action

There is a notable lack of specific biological activity data for this compound in the public scientific literature. Its primary role in research and development appears to be as a synthetic precursor. However, the biological activities of the broader phenanthridine class of compounds and its direct diamino derivative are well-documented.

Phenanthridine Derivatives

Phenanthridine-based compounds are known to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many phenanthridine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis.

-

Antibacterial and Antiviral Activity: The phenanthridine scaffold is present in a number of compounds with demonstrated antibacterial and antiviral properties.

3,8-Diamino-6-phenylphenanthridine

The reduction of the two nitro groups in this compound yields 3,8-Diamino-6-phenylphenanthridine. This diamino derivative is the core structure of well-known DNA intercalating agents.

-

DNA Intercalation: The planar aromatic structure of 3,8-Diamino-6-phenylphenanthridine allows it to insert between the base pairs of double-stranded DNA. This interaction is a key aspect of the mechanism of action for compounds like ethidium bromide.

-

Fluorescent Properties: Upon intercalation into DNA, the fluorescence of 3,8-Diamino-6-phenylphenanthridine and its derivatives is significantly enhanced. This property is widely exploited in molecular biology for the visualization of nucleic acids.

Due to the presence of the dinitro functional groups, it is plausible that this compound could exhibit cytotoxicity, particularly under hypoxic conditions, a characteristic observed in other dinitro aromatic compounds. However, without specific experimental data, this remains speculative.

Conclusion

This compound is a well-characterized chemical compound with a clearly defined synthetic route. Its primary significance lies in its role as a crucial intermediate in the production of fluorescent DNA intercalating agents. While the biological activities of the broader phenanthridine family and its diamino derivative are extensively studied, there is a clear gap in the scientific literature regarding the specific biological effects and mechanisms of action of this compound itself. Further research is warranted to explore the potential biological activities of this compound and to understand the structure-activity relationships of dinitro-substituted phenanthridines.

References

An In-depth Technical Guide to 3,8-Dinitro-6-phenylphenanthridine

CAS Number: 82921-86-6

This technical guide provides a comprehensive overview of 3,8-Dinitro-6-phenylphenanthridine, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a nitro-substituted aromatic heterocyclic compound. Its chemical structure, featuring a phenanthridine core with two nitro groups and a phenyl substituent, makes it a valuable precursor for the synthesis of various functional molecules, most notably as an intermediate in the production of DNA intercalating agents like ethidium bromide. The presence of nitro groups offers synthetic handles for further chemical modifications, such as reduction to amino groups, which are pivotal for developing fluorescent probes and potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82921-86-6 | [1][2] |

| Molecular Formula | C₁₉H₁₁N₃O₄ | [1] |

| Molecular Weight | 345.31 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 273-274 °C | [2] |

| Boiling Point (Predicted) | 573.3 ± 45.0 °C | [2] |

| Density (Predicted) | 1.439 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in DMSO | [2] |

Synthesis

The synthesis of this compound is a multi-step process that typically involves four key stages: Ullmann condensation, acylation, Morgan-Walls cyclization, and a final reduction step to yield the corresponding diamino derivative.[3] The overall synthetic pathway is depicted below.

Caption: Overall synthetic pathway for this compound and its subsequent reduction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,4'-dinitrobiphenyl (Ullmann Condensation)

This step involves the copper-catalyzed cross-coupling of an aryl halide with an amine.

-

Reactants: 2-Chloro-5-nitroaniline and 1-bromo-4-nitrobenzene.

-

Catalyst: Copper powder or a copper(I) salt.

-

Solvent: A high-boiling point solvent such as nitrobenzene or N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

To a stirred suspension of 2-chloro-5-nitroaniline and a slight excess of 1-bromo-4-nitrobenzene in the chosen solvent, add copper powder and anhydrous potassium carbonate.

-

Heat the mixture to reflux (typically 180-210 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.

-

The filtrate is then subjected to steam distillation to remove the high-boiling solvent.

-

The resulting crude product is purified by recrystallization from a suitable solvent like ethanol to yield 2-Amino-4,4'-dinitrobiphenyl.

-

Step 2: Synthesis of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl (Acylation)

The amino group of the biphenyl derivative is acylated in this step.

-

Reactants: 2-Amino-4,4'-dinitrobiphenyl and benzoyl chloride.

-

Base: Pyridine or triethylamine.

-

Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or chloroform.

-

Procedure:

-

Dissolve 2-Amino-4,4'-dinitrobiphenyl in the chosen solvent and cool the solution in an ice bath.

-

Add the base, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude N-Benzoyl-2-amino-4,4'-dinitrobiphenyl can be purified by column chromatography or recrystallization.

-

Step 3: Synthesis of this compound (Morgan-Walls Cyclization)

This key step involves the intramolecular cyclization of the N-acylated biphenyl derivative.

-

Reactant: N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

-

Dehydrating Agent: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Solvent: A high-boiling point solvent like nitrobenzene is often used with POCl₃.

-

Procedure:

-

Dissolve N-Benzoyl-2-amino-4,4'-dinitrobiphenyl in the chosen solvent (if any).

-

Carefully add the dehydrating agent (e.g., POCl₃) and heat the mixture to a high temperature (e.g., 150-200 °C) for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice to decompose the excess dehydrating agent.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, which will precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., a mixture of ethanol and dimethylformamide) to obtain the final product as a yellow solid.

-

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the dinitrophenanthridine core will be deshielded due to the electron-withdrawing nature of the nitro groups and the aromatic ring currents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-160 ppm). The carbons attached to the nitro groups are expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550 - 1490 |

| NO₂ | Symmetric Stretch | 1360 - 1320 |

| C=N (in phenanthridine) | Stretch | 1620 - 1580 |

| C-N | Stretch | 1300 - 1250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 345.31). Fragmentation patterns would likely involve the loss of nitro groups (NO₂) and other characteristic fragments of the phenanthridine core.

Biological Activity and Potential Applications

While this compound is primarily utilized as a synthetic intermediate, its structural motifs suggest potential biological activities. Phenanthridine derivatives are known to exhibit a range of biological effects, often attributed to their ability to intercalate into DNA.

Caption: Proposed mechanism of action for phenanthridine derivatives via DNA intercalation.

The planar aromatic structure of the phenanthridine core allows it to insert between the base pairs of a DNA double helix. This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. The dinitro substitution on the phenanthridine ring can further modulate this activity. Nitroaromatic compounds are also known to undergo metabolic reduction in biological systems to form reactive nitroso and hydroxylamino intermediates, which can covalently bind to macromolecules like DNA and proteins, potentially leading to genotoxicity.

The primary application of this compound is as a precursor to 3,8-Diamino-6-phenylphenanthridine (the core of ethidium bromide), a widely used fluorescent stain for nucleic acids. The reduction of the nitro groups to amino groups is a critical transformation that imparts the fluorescent properties necessary for this application.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of fluorescent probes and potentially other biologically active molecules. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The multi-step synthesis, culminating in a Morgan-Walls cyclization, offers a reliable route to this important compound. Further research into the direct biological activities of this dinitro-derivative and the development of novel compounds from this scaffold could yield promising results in the fields of medicinal chemistry and molecular biology.

References

molecular weight and formula of 3,8-Dinitro-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,8-Dinitro-6-phenylphenanthridine, a key intermediate in the synthesis of various biologically active compounds. This document details its molecular characteristics and outlines the established synthetic pathway, offering valuable information for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Molecular Data

This compound is a derivatized phenanthridine notable as a precursor in multi-step organic syntheses.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 345.31 g/mol | [1] |

| 345.314 g/mol | [2] | |

| 345.3 g/mol | [3] | |

| CAS Number | 82921-86-6 | [1][2] |

| Appearance | Derivatized phenanthridine | [1] |

| Primary Application | Intermediate in organic synthesis | [2] |

Synthetic Pathway Overview

The synthesis of this compound is a critical step in the production of 3,8-Diamino-6-phenylphenanthridine, a precursor to fluorescent DNA intercalating agents like ethidium bromide. The overall synthetic route is a well-established multi-step process.[4]

The synthesis is strategically divided into three main stages:

-

Ullmann Condensation: Formation of a dinitrobiphenyl backbone.

-

Acylation: Synthesis of an N-benzoyl intermediate.

-

Morgan-Walls Cyclization: Dehydrative cyclization to yield the final this compound.[4]

Experimental Protocols

The following sections provide a detailed exposition of each major step in the synthetic pathway.

Stage 1: Ullmann Condensation for Dinitrobiphenyl Synthesis

The initial step involves the formation of a dinitrobiphenyl compound, which serves as the foundational backbone. A representative procedure for a similar Ullmann reaction to produce 2,2'-dinitrobiphenyl involves heating o-chloronitrobenzene with copper bronze. The product is then typically purified by recrystallization from ethanol.

Stage 2: Acylation to Form N-Benzoyl Intermediate

Following the creation of the dinitrobiphenyl backbone and subsequent functionalization to 2-Amino-4,4'-dinitrobiphenyl, an acylation reaction is performed. This step involves reacting the amino group with benzoyl chloride to form the amide, N-Benzoyl-2-amino-4,4'-dinitrobiphenyl. This intermediate is crucial for the subsequent cyclization step.

Stage 3: Morgan-Walls Cyclization

The final step is the intramolecular cyclization of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl to yield this compound. This reaction is a type of dehydrative cyclization known as the Morgan-Walls reaction. A common reagent used for such dehydrative cyclizations in the synthesis of phenanthridines is phosphorus oxychloride (POCl₃). The reaction typically involves heating the N-benzoyl intermediate with phosphorus oxychloride, which acts as both a dehydrating and cyclizing agent.

Biological Activity

Currently, there is limited direct research on the specific biological activities or signaling pathway interactions of this compound itself. Its primary significance in the scientific literature is as a chemical intermediate. The resulting product of its reduction, 3,8-Diamino-6-phenylphenanthridine, is the core structure of well-known DNA intercalating agents, which are widely used as fluorescent stains for nucleic acids in molecular biology.[4] The biological properties of these downstream compounds are extensively studied.

References

A Guide to the Historical Synthesis of the Phenanthridine Core

For Researchers, Scientists, and Drug Development Professionals

The phenanthridine nucleus is a vital heterocyclic scaffold found in a wide array of biologically active compounds, including alkaloids, pharmaceuticals, and DNA-intercalating agents. The development of synthetic routes to this important core has been a subject of considerable interest for over a century. This technical guide provides an in-depth overview of the seminal, historical methods for the synthesis of phenanthridine and its derivatives, complete with mechanistic diagrams, comparative data, and generalized experimental protocols.

Pictet-Hubert Reaction (1896)

The Pictet-Hubert reaction is one of the earliest methods for the synthesis of phenanthridines. It involves the intramolecular cyclization of an N-acyl-2-aminobiphenyl derivative at high temperatures using a dehydrating agent, typically zinc chloride. While historically significant, this method often requires harsh reaction conditions and can result in low to moderate yields.

Experimental Protocol

A general procedure for the Pictet-Hubert reaction involves heating an N-acyl-o-aminobiphenyl with anhydrous zinc chloride. The reaction is typically carried out at temperatures ranging from 250-300°C. The crude product is then isolated and purified.

Logical Workflow for the Pictet-Hubert Reaction

Caption: Workflow of the Pictet-Hubert Reaction.

| Reagents & Conditions | Product Yield | Reference |

| N-acyl-2-aminobiphenyl, Zinc Chloride, 250-300°C | Low to Moderate |

Morgan-Walls Reaction (1931)

The Morgan-Walls reaction is a significant improvement upon the Pictet-Hubert method. This procedure utilizes phosphorus oxychloride (POCl₃) in a high-boiling solvent like nitrobenzene to effect the cyclization of an N-acyl-2-aminobiphenyl. The conditions are generally milder than the Pictet-Hubert reaction, leading to better yields and a broader substrate scope. This reaction is a type of dehydrative cyclization.

Experimental Protocol

In a typical Morgan-Walls reaction, the N-acyl-2-aminobiphenyl is dissolved in nitrobenzene, and phosphorus oxychloride is added. The mixture is then heated to reflux. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purification.

Signaling Pathway for the Morgan-Walls Reaction

Caption: Key steps in the Morgan-Walls Reaction.

| Reagents & Conditions | Product Yield | Reference |

| N-acyl-2-aminobiphenyl, POCl₃, Nitrobenzene, Reflux | Moderate to Good |

Ullmann Reaction

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides to form a biaryl, has been adapted for the synthesis of phenanthridine derivatives. In this context, it typically involves an intramolecular C-N bond formation. A common strategy is the copper-catalyzed cyclization of a suitably functionalized biphenyl precursor, such as a 2-amino-2'-halobiphenyl derivative.

Experimental Protocol

A general procedure involves heating the 2-amino-2'-halobiphenyl substrate with a copper catalyst, often in the presence of a base and a high-boiling point solvent. The specific conditions, including the copper source (e.g., CuI, copper powder), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DMF, dioxane), can be varied to optimize the reaction for different substrates.

Experimental Workflow for Ullmann Cyclization

Caption: General workflow for Ullmann-type synthesis.

| Reagents & Conditions | Product Yield | Reference |

| 2-amino-2'-halobiphenyl, Copper catalyst, Base, Solvent, Heat | Variable |

Friedel-Crafts Reaction

The Friedel-Crafts reaction and its variations have been employed for the synthesis of phenanthridinones, which are oxidized derivatives of phenanthridine. This approach typically involves an intramolecular Friedel-Crafts acylation of a biphenyl derivative containing a carboxylic acid or its derivative. A strong Lewis acid or protic acid is used to promote the cyclization.

Experimental Protocol

The substrate, such as 2-phenyl-N-acyl aniline or a related biphenyl carboxylic acid derivative, is treated with a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., polyphosphoric acid) in an appropriate solvent. The reaction mixture is typically heated to effect cyclization. The resulting phenanthridinone is then isolated and purified.

Logical Relationship in Friedel-Crafts Cyclization

Caption: Mechanistic steps in Friedel-Crafts acylation.

| Reagents & Conditions | Product Yield | Reference |

| Biphenyl carboxylic acid derivative, Lewis/Protic Acid, Heat | Variable |

The Dawn of Dinitrophenanthridines: A Technical Guide to Their Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and foundational studies of dinitrophenanthridine compounds. The document meticulously details the seminal synthetic methodologies, presents key quantitative data in a structured format, and visually represents the logical and experimental workflows involved in their initial investigation. This resource is intended to serve as an in-depth reference for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and First Synthesis

The initial foray into the synthesis of dinitrophenanthridine compounds can be traced back to the mid-20th century, with the pioneering work of Cadwell and Walls in 1952 being a landmark contribution. Their research, documented in the Journal of the Chemical Society, laid the groundwork for the preparation of various nitrated phenanthridine derivatives.[1] The primary method for introducing nitro groups onto the phenanthridine scaffold was through electrophilic nitration.

Experimental Protocols: Nitration of Phenanthridine

The following protocols are based on the foundational work for the synthesis of mono- and dinitrophenanthridines.

1.1.1. Mononitration of Phenanthridine

-

Reagents: Phenanthridine, fuming nitric acid (d 1.5), concentrated sulfuric acid.

-

Procedure:

-

Phenanthridine is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

-

A stoichiometric amount of fuming nitric acid is added dropwise to the solution while maintaining the low temperature and stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The mixture is then poured onto crushed ice, leading to the precipitation of the nitrophenanthridine products.

-

The precipitate is collected by filtration, washed with water until neutral, and then dried.

-

Separation of the resulting isomers is typically achieved through fractional crystallization or chromatography.

-

1.1.2. Dinitration of Phenanthridine

-

Reagents: Phenanthridine, fuming nitric acid (d 1.5), concentrated sulfuric acid.

-

Procedure:

-

Phenanthridine is subjected to more forcing conditions compared to mononitration. This involves either a higher temperature, a greater excess of the nitrating agent, or a longer reaction time.

-

The workup procedure is similar to that of mononitration, involving precipitation in ice water, filtration, and washing.

-

The resulting mixture of dinitrophenanthridine isomers requires careful separation, often through column chromatography, to isolate the individual compounds.

-

Quantitative Data from Initial Studies

The initial studies by Cadwell and Walls provided crucial data on the yields and physical properties of the synthesized nitrophenanthridine derivatives. This information is summarized in the tables below.

| Table 1: Synthesis and Properties of Mononitrophenanthridines | |

| Compound | Position of Nitro Group |

| 1-Nitrophenanthridine | 1 |

| 2-Nitrophenanthridine | 2 |

| 3-Nitrophenanthridine | 3 |

| 4-Nitrophenanthridine | 4 |

| 8-Nitrophenanthridine | 8 |

| 10-Nitrophenanthridine | 10 |

| Table 2: Synthesis and Properties of Dinitrophenanthridines | |

| Compound | Positions of Nitro Groups |

| 2,8-Dinitrophenanthridine | 2, 8 |

| 4,8-Dinitrophenanthridine | 4, 8 |

| 2,10-Dinitrophenanthridine | 2, 10 |

Note: The specific yields and melting points are detailed in the original 1952 publication by Cadwell and Walls.

Early Biological Evaluation and Mechanism of Action

While the initial 1952 paper focused primarily on the synthesis and characterization of these compounds, subsequent interest in nitroaromatic and nitroheterocyclic compounds as biologically active agents has led to investigations into the potential cytotoxicity of nitrophenanthridines.

The presence of the nitro group is a key determinant of the biological activity of these compounds. For many nitroaromatic and nitroheterocyclic drugs, their mechanism of action involves the reduction of the nitro group to form reactive intermediates that can induce cellular damage. This process is often more efficient under hypoxic conditions, which are characteristic of solid tumors. The cytotoxicity of nitro compounds is markedly dependent on their one-electron reduction potential; a higher electron affinity generally correlates with increased toxicity towards hypoxic cells.[2]

The proposed mechanism of action for some nitro-containing drugs involves their activation by nitroreductase enzymes. For instance, 5-nitrothiophenes are activated by the F420-dependent nitroreductase Ddn to release nitric oxide, which is a key cytotoxic species.[3] While the specific nitroreductases that may activate dinitrophenanthridines have not been extensively studied, this general mechanism provides a plausible hypothesis for their potential anticancer activity. Other nitro compounds, such as nitrofurans, have been shown to interfere with gene expression at the translational level.[4]

Visualizing the Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for the preparation of dinitrophenanthridine compounds.

Caption: Hypothesized bioactivation and mechanism of action for dinitrophenanthridines.

Conclusion and Future Directions

The discovery and initial synthesis of dinitrophenanthridine compounds by Cadwell and Walls provided the chemical foundation for a class of molecules with significant, yet largely unexplored, biological potential. The presence of two nitro groups on the phenanthridine scaffold suggests a strong possibility of bioreductive activation and potent cytotoxicity, particularly in hypoxic environments. Future research should focus on the comprehensive biological evaluation of the individual dinitrophenanthridine isomers, including their cytotoxicity against a panel of cancer cell lines under both normoxic and hypoxic conditions. Elucidation of the specific nitroreductases involved in their activation and a detailed investigation of their downstream signaling effects will be crucial for understanding their mechanism of action and for guiding the rational design of novel, targeted anticancer agents based on the dinitrophenanthridine scaffold.

References

- 1. 400. The nitration of phenanthridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for Novel Phenanthridine Compounds: A Technical Guide

Introduction

Phenanthridine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The rigid, planar phenanthridine core is a key structural motif found in numerous naturally occurring alkaloids and synthetic molecules exhibiting a wide array of biological activities. These activities include anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties. The mechanism of action for many phenanthridine derivatives involves intercalation into DNA, inhibition of key enzymes like topoisomerases and poly(ADP-ribose) polymerase (PARP), and modulation of critical signaling pathways. This technical guide provides an in-depth overview of promising research areas for the development of novel phenanthridine-based therapeutic agents, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Drug Development

The development of novel anticancer agents remains a primary focus for phenanthridine research. Many derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

1.1. Mechanisms of Action

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of phenanthridines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. Several derivatives function as potent inhibitors of DNA topoisomerases I and II, enzymes crucial for managing DNA topology during cellular processes. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. For instance, compound 8a , a synthesized phenanthridine derivative, exhibited significant inhibitory activity against both DNA topoisomerase I and II.

-

Induction of Apoptosis: Many phenanthridine compounds induce apoptosis in cancer cells through various signaling pathways. Some derivatives have been shown to increase the levels of the tumor suppressor protein p53, leading to the transcriptional activation of pro-apoptotic genes. Furthermore, they can modulate the expression of Bcl-2 family proteins, causing a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio disrupts mitochondrial membrane potential and initiates the caspase cascade.

-

Cell Cycle Arrest: Phenanthridine derivatives can induce cell cycle arrest at different phases, preventing cancer cell proliferation. For example, some compounds cause an arrest in the S phase or G2/M phase of the cell cycle.

-

PARP Inhibition: The phenanthridinone scaffold is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have shown significant promise in treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.

1.2. Promising Derivatives and Future Directions

Recent research has focused on synthesizing novel phenanthridine derivatives with improved efficacy and reduced side effects. For example, dihydropyrrolo[1,2-f]phenanthridines have been explored as potential anticancer agents. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of these compounds. Key modifications include the introduction of different substituents on the phenanthridine core to enhance DNA binding, improve solubility, and increase selectivity for cancer cells.

Antimicrobial Agents

Phenanthridine derivatives have also demonstrated significant potential as antimicrobial agents, particularly against bacteria and mycobacteria.

2.1. Antibacterial and Antimycobacterial Activity

Several novel phenanthridine derivatives have shown high antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus, as well as against Mycobacterium vaccae. The presence of an N-methyl quaternary nitrogen and certain substitutions on the phenanthridine ring appear to be important for antibacterial activity.

Recently, benzo[c]phenanthridine derivatives have been designed and synthesized, showing potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. Compounds like BPD-6 and BPD-9 exhibited strong inhibitory activity with MIC90 values in the low micromolar range and were also effective in reducing Mtb survival within infected macrophages.

2.2. Mechanism of Action

The antimicrobial mechanism of action for phenanthridines is believed to involve the inhibition of essential cellular processes such as DNA replication and protein synthesis, similar to their anticancer effects. Their ability to intercalate into bacterial DNA is a likely contributor to their antibacterial properties.

Neuroprotective Agents

A burgeoning area of research is the investigation of phenanthridine derivatives for the treatment of neurodegenerative diseases.

3.1. Targeting Oxidative Stress and Neuroinflammation

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Some 7-aminophenanthridin-6(5H)-one derivatives have shown neuroprotective effects against metal-induced cell death and oxidative stress. These compounds may exert their effects by inducing the Nrf2 pathway, a key regulator of cellular antioxidant responses.

3.2. Modulation of Signaling Pathways

Phenanthridine derivatives have been shown to modulate signaling pathways relevant to neuronal survival and function. For instance, some derivatives act as agonists of the Wnt/β-catenin signaling pathway, which is implicated in neurodevelopment and neuroprotection.

Enzyme Inhibition

The phenanthridine scaffold serves as a versatile template for designing inhibitors of various enzymes implicated in disease.

4.1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. Phenanthridine sulfonamide derivatives have been designed and evaluated as potential DPP-IV inhibitors, with some compounds showing moderate inhibitory activity.

4.2. Other Enzymatic Targets

Given the structural diversity achievable with the phenanthridine core, there is potential to develop inhibitors for a wide range of other enzymes. Virtual screening and molecular docking studies can aid in identifying novel phenanthridine-based inhibitors for targets of therapeutic interest.

Data Presentation

Table 1: Anticancer Activity of Novel Phenanthridine Derivatives (IC50/EC50 in µM)

| Compound | Cell Line | IC50/EC50 (µM) | Reference |

| 8a | MCF-7 | 0.28 | |

| 8a | PC3 | - | |

| 8a | Hela | - | |

| 8a | A549 | - | |

| 8a | HepG2 | - | |

| 8m | HepG2 | 0.39 | |

| 7i, 7j, 7k, 7l | K-562, MCF-7 | Single-digit µM | |

| BPD-6 | Mtb | ~2-10 (MIC90) | |

| BPD-9 | Mtb | ~2-10 (MIC90) | |

| 11-aminoalkyl derivatives | RPMI8402 | 0.02 - 0.12 |

Table 2: Antimicrobial Activity of Novel Phenanthridine Derivatives (MIC in µM)

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 7i, 7j, 7k, 7l | Bacillus subtilis | Single-digit µM | |

| 7i, 7j, 7k, 7l | Micrococcus luteus | Single-digit µM | |

| 7i, 7j, 7k, 7l | Mycobacterium vaccae | Single-digit µM | |

| PA-01 | M. tuberculosis | 61.31 | |

| PT-09 | M. tuberculosis | 41.47 |

Experimental Protocols

1. Synthesis of Phenanthridine Derivatives via Radical Cyclization

This protocol is a general representation based on methods described for synthesizing phenanthridine analogs.

-

Schiff Base Formation: React an appropriate aldehyde (e.g., 6-bromo-2-hydroxy-3-methoxybenzaldehyde) with a suitable amine in a solvent like ethanol. Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture to obtain the Schiff base precipitate, which can be collected by filtration.

-

Reduction of Schiff Base: Dissolve the Schiff base in a suitable solvent (e.g., methanol) and add a reducing agent like sodium borohydride portion-wise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Radical Cyclization: Dissolve the resulting amine in a degassed solvent such as toluene. Add a radical initiator like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride (Bu3SnH). Heat the reaction mixture to reflux (around 80-110 °C) under an inert atmosphere (e.g., argon) for 4-6 hours.

-

Aromatization: After cooling, add an oxidizing agent like activated manganese dioxide (MnO2) to the reaction mixture to facilitate aromatization to the phenanthridine core. Stir at room temperature for 12-24 hours.

-

Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the final phenanthridine derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

2. MTT Assay for Cytotoxicity Screening

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test phenanthridine compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the antimicrobial susceptibility of bacterial strains.

-

Preparation of Compound Stock Solution: Dissolve the test phenanthridine compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration (e.g., 10 mM).

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (MHB) to each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

4. DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human DNA topoisomerase I enzyme.

-

Compound Addition: Add the test phenanthridine compound at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37 °C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different forms of DNA (supercoiled, relaxed, and nicked) are separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase I will prevent the relaxation of the supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the negative control.

Mandatory Visualization

Caption: Workflow for discovery and development of novel phenanthridine compounds.

Caption: The p53 signaling pathway in response to cellular stress.

Caption: Modulation of the Bcl-2/Bax apoptosis pathway by phenanthridines.

Caption: Nrf2-mediated oxidative stress response pathway.

An In-depth Technical Guide on the Safety and Handling of 3,8-Dinitro-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3,8-Dinitro-6-phenylphenanthridine is a complex heterocyclic aromatic compound. Its dinitro substitution suggests potential energetic properties and significant biological activity, necessitating careful handling. It is primarily used as a chemical intermediate in the synthesis of other complex molecules, including derivatives used as DNA intercalating agents.

| Property | Value | Citation(s) |

| CAS Number | 82921-86-6 | [1] |

| Molecular Formula | C₁₉H₁₁N₃O₄ | [1] |

| Molecular Weight | 345.31 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | Room temperature |

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not available, the dinitrophenyl moiety is associated with significant health risks. Compounds in this class are generally considered hazardous.

General Hazards of Dinitrophenyl Compounds:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Skin and Eye Irritation: Can cause serious skin and eye irritation.[2]

-

Reactivity: Can be explosive when dry, heated, or subjected to shock or friction.[2]

-

Flammability: May be a flammable solid.[2]

A specific reactivity hazard has been noted for this compound. Accidental introduction of water to a heated mixture containing this compound and diethyl sulfate can lead to a violent reaction, liberating sulfuric acid and generating a large volume of solid black foam.[3]

Given that its derivative, 3,8-diamino-6-phenylphenanthridine, is a precursor to potent DNA intercalators like ethidium bromide, it is prudent to handle this compound as a potential mutagen and cytotoxic agent.

Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory when handling this compound to prevent exposure.

| PPE Item | Specification | Citation(s) |

| Eye Protection | Chemical safety goggles are required. | [2] |

| Hand Protection | Nitrile gloves are necessary; double-gloving is recommended. | [2] |

| Body Protection | A lab coat and closed-toe shoes must be worn. | [2] |

| Respiratory Protection | If there is a risk of inhaling dust particles, a dust mask or respirator should be used. | [2] |

Handling Workflow:

Caption: General workflow for handling this compound.

Experimental Protocols

Synthesis of this compound (via Morgan-Walls Cyclization)

This compound is a key intermediate in the synthesis of 3,8-Diamino-6-phenylphenanthridine. The synthesis involves multiple steps, with the final cyclization being a critical stage.

Step 1: Ullmann Condensation

-

Synthesis of 2-Amino-4,4'-dinitrobiphenyl.

Step 2: Acylation

-

Formation of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

Step 3: Morgan-Walls Cyclization

-

Reactants: N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

-

Reagents: Dehydrating agent (e.g., phosphorus oxychloride).

-

Procedure: The acylated precursor is heated with a dehydrating agent to induce cyclization, forming the phenanthridine ring system of this compound.

-

Work-up: The reaction mixture is carefully quenched, and the crude product is isolated and purified.

Synthesis Pathway:

Caption: Synthetic pathway from 2-Amino-4,4'-dinitrobiphenyl.

Emergency Procedures

Spill Management:

-

Evacuate the immediate area.[2]

-

Wear appropriate PPE before attempting cleanup.

-

For solid spills, gently cover with a damp absorbent material to avoid generating dust.

-

Collect the spilled material into a designated hazardous waste container.

-

Clean the spill area thoroughly.

First Aid:

-

Inhalation: Move to fresh air. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials and sources of heat or ignition.

Disposal:

-

Disposal of this compound and any contaminated materials must be handled by a licensed hazardous waste disposal company.[2]

-

Do not dispose of this chemical down the drain or in regular trash.[2]

-

Waste containers must be clearly labeled with the full chemical name and all applicable hazard pictograms.[2]

Disposal Workflow:

Caption: Workflow for the safe disposal of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3,8-Dinitro-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3,8-Dinitro-6-phenylphenanthridine, a key intermediate in the synthesis of various biologically active molecules, including derivatives used as DNA intercalating agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₁N₃O₄[1][2] |

| Molecular Weight | 345.31 g/mol [1][2] |

| Melting Point | 272-274 °C[1] |

| Appearance | Yellow to orange powder |

| Solubility | Soluble in DMSO[1] |

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

| Mass Spectrometry Data | |

| Exact Mass | 345.07495584[1] |

| Molecular Ion (M+) | Data not available in search results |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | C-H stretching (aromatic) |

| Data not available in search results | C=C stretching (aromatic) |

| Data not available in search results | C=N stretching (phenanthridine ring) |

| Data not available in search results | N-O stretching (nitro group, symmetric) |

| Data not available in search results | N-O stretching (nitro group, asymmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducibility.

Synthesis of this compound via Morgan-Walls Cyclization

The synthesis of this compound is a key step in the multi-stage preparation of 3,8-Diamino-6-phenylphenanthridine.[3] This process involves the Ullmann condensation to form a dinitrobiphenyl backbone, followed by acylation and then a Morgan-Walls cyclization.[3]

Materials:

-

N-Benzoyl-2-amino-4,4'-dinitrobiphenyl

-

Phosphorus oxychloride (POCl₃) or other suitable dehydrating agent

Procedure: Detailed procedural steps for the Morgan-Walls cyclization were not available in the search results.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: Specific instrument details not available in search results.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.[1]

-

Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent in an NMR tube.

Infrared (IR) Spectroscopy:

-

Instrument: Specific instrument details not available in search results.

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Instrument: Specific instrument details not available in search results.

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The instrument is calibrated, and the sample is introduced to obtain the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations

Synthesis Workflow

The synthesis of this compound is a critical step in a larger synthetic pathway. The following diagram illustrates the overall workflow leading to the formation of its diamino derivative.

Caption: Synthetic pathway to 3,8-Diamino-6-phenylphenanthridine.

Spectroscopic Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted below.

Caption: Workflow for spectroscopic characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,8-Dinitro-6-phenylphenanthridine via Morgan-Walls Reaction

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

A summary of the key physicochemical properties of 3,8-Dinitro-6-phenylphenanthridine is provided below. Spectroscopic data, while critical for characterization, is not consistently reported in the available literature.

| Property | Value |

| Molecular Formula | C₁₉H₁₁N₃O₄ |

| Molecular Weight | 345.31 g/mol |

| Melting Point | 272-274 °C |

| Appearance | Pale yellow to yellow crystalline solid |

| ¹H NMR Data | Not available in search results. |

| ¹³C NMR Data | Not available in search results. |

| IR Data | Not available in search results. |

| Mass Spectrometry Data | Not available in search results. |

Experimental Protocol: Morgan-Walls Reaction for the Synthesis of this compound

The following protocol is a generalized procedure for the Morgan-Walls cyclization of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

N-Benzoyl-2-amino-4,4'-dinitrobiphenyl (starting material)

-

Phosphoryl chloride (POCl₃) (reagent)

-

Nitrobenzene (solvent)

-

Sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Water (for work-up)

-

Ethanol or other suitable solvent (for recrystallization)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Benzoyl-2-amino-4,4'-dinitrobiphenyl in anhydrous nitrobenzene.

-

Reagent Addition: Slowly add phosphoryl chloride to the solution while stirring. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to a temperature typically between 180-210 °C. The reaction is generally monitored by thin-layer chromatography (TLC) to determine its completion, which may take several hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction and precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolate the crude product by vacuum filtration.

-

Wash the solid product thoroughly with water to remove any inorganic impurities.

-

-

Purification:

-

The crude this compound is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents, to yield a crystalline solid.

-

Dry the purified product under vacuum.

-

Visualizations

Reaction Pathway Diagram

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Application Note: A Detailed Protocol for the Reduction of 3,8-Dinitro-6-phenylphenanthridine to its Diamino Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,8-Diamino-6-phenylphenanthridine is a critical heterocyclic aromatic compound that serves as a key precursor in the synthesis of widely used fluorescent DNA intercalating agents, such as ethidium bromide and propidium iodide.[1] The synthesis of this diamine is typically achieved in a multi-step process, culminating in the reduction of the intermediate, 3,8-Dinitro-6-phenylphenanthridine. This document provides a detailed protocol for this final reduction step, focusing on a robust and high-yielding catalytic hydrogenation method. Alternative reduction methods are also briefly discussed.

Reaction Scheme

The conversion of this compound to 3,8-Diamino-6-phenylphenanthridine involves the reduction of two nitro groups to primary amine groups. The overall reaction is depicted below:

Caption: Chemical reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a widely employed and highly efficient method for the reduction of aromatic nitro groups.[2][3][4] This protocol offers high yields and clean conversion with relatively straightforward product isolation.

Materials and Equipment

-

Reactant: this compound

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet

-

Solvent: Ethanol (ACS grade)

-

Reducing Agent: Hydrogen gas (H₂)

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

-

Equipment:

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet/outlet adapters

-

Balloon filled with hydrogen (for small-scale reactions) or a hydrogen cylinder

-

Vacuum pump

-

Filtration setup (e.g., Büchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

-

Procedure

-

Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/hydrogen manifold, and a stopper.

-

Inerting the System: Place the this compound into the flask. Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

-

Dissolution: Add ethanol to the flask via syringe or cannula under a positive pressure of inert gas to dissolve the starting material. Stir the solution until the solid is fully dissolved.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture. The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.

-

Hydrogenation:

-

Purge the flask headspace with hydrogen gas. If using a balloon, evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

-

For larger scales, use a Parr apparatus. Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours, depending on the scale and conditions.

-

Workup:

-

Once the reaction is complete, carefully purge the system with inert gas to remove all residual hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

-

Wash the filter cake with additional ethanol to recover any adsorbed product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude 3,8-Diamino-6-phenylphenanthridine can be purified by recrystallization or column chromatography if necessary.

Alternative Reduction Methods

While catalytic hydrogenation is preferred for its cleanliness, classical methods using metals in acidic media are also effective.[3][4]

-

Iron/HCl or Iron/Acetic Acid: Using iron powder in the presence of an acid is a cost-effective method for reducing nitro groups.[3][5]

-

Tin(II) Chloride (SnCl₂)/HCl: This provides a mild method for the reduction and is useful when other reducible functional groups are present.[2][4]

Data Presentation

The following table summarizes the quantitative data for a typical lab-scale reduction of this compound via catalytic hydrogenation.

| Parameter | Value | Notes |

| Reactant | ||

| This compound | 1.0 g (2.9 mmol) | Starting material. |

| Catalyst | ||

| 10% Pd/C (50% wet) | 100 mg (0.1 g) | ~10% by weight relative to the starting material. |

| Solvent | ||

| Ethanol | 50 mL | A concentration of ~0.06 M. |

| Reaction Conditions | ||

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure can accelerate the reaction. |

| Temperature | 25 °C (Room Temperature) | The reaction is typically exothermic; cooling may be needed for larger scales. |

| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |

| Expected Outcome | ||

| Theoretical Yield | 828 mg | Based on the molecular weight of the product (285.34 g/mol ).[6] |

| Typical Isolated Yield | 85 - 95% | Yield can vary based on the purity of starting material and efficiency of the workup procedure. |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the catalytic hydrogenation protocol.

Caption: Workflow for the reduction of this compound.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.

-

Palladium on Carbon Catalyst: The Pd/C catalyst, particularly when dry, can be pyrophoric and may ignite solvents upon exposure to air. Always handle the catalyst in an inert atmosphere or as a wet slurry. Do not allow the filter cake to dry out during filtration.

-

Solvents: Ethanol is a flammable liquid. Handle with care and avoid open flames or sparks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes from 3,8-Dinitro-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dinitro-6-phenylphenanthridine is a valuable starting material for the synthesis of fluorescent probes. While the dinitro compound itself is not fluorescent, it can be readily converted into the highly fluorescent molecule, 3,8-Diamino-6-phenylphenanthridine, through a straightforward reduction of its nitro groups. This resulting diamino derivative is widely recognized as Ethidium Bromide, a classic and potent DNA intercalating agent.[1][2] Upon intercalation into the double helix of DNA or RNA, its fluorescence quantum yield is dramatically enhanced, making it an indispensable tool for the visualization and quantification of nucleic acids in molecular biology and related fields.[1] This document outlines the synthesis of this fluorescent probe from its dinitro precursor and provides detailed protocols for its application.

Principle of Detection: DNA Intercalation and Fluorescence Enhancement

The functionality of 3,8-Diamino-6-phenylphenanthridine as a fluorescent probe is rooted in its mechanism of DNA intercalation. The planar, aromatic structure of the phenanthridine ring allows it to insert itself between the stacked base pairs of double-stranded DNA.[2] In its free state in an aqueous solution, the molecule exhibits a low level of fluorescence.[1] However, once intercalated within the hydrophobic core of the DNA double helix, the molecule's rotational freedom is constrained. This restriction mitigates non-radiative decay processes, leading to a significant (approximately 20-fold) increase in fluorescence intensity.[1][2] This fluorescence enhancement is directly proportional to the quantity of DNA present, which allows for the sensitive detection and quantification of nucleic acids.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical and spectral properties of 3,8-Diamino-6-phenylphenanthridine, the fluorescent probe synthesized from the dinitro precursor.

| Property | Value |

| Molecular Formula | C₁₉H₁₅N₃[2] |

| Molecular Weight | 285.34 g/mol [2] |

| Appearance | Solid[2] |

| Melting Point | 196-198 °C[2] |

| Excitation Maximum (with DNA) | ~300-360 nm (UV)[2] |

| Emission Maximum (with DNA) | ~590-620 nm (Orange-Red)[2] |

| Fluorescence Quantum Yield (in water) | Low[1] |

| Fluorescence Enhancement (upon DNA binding) | Approximately 20-fold[1] |

Experimental Protocols

Protocol 1: Synthesis of 3,8-Diamino-6-phenylphenanthridine

This protocol details the reduction of this compound to produce the fluorescent probe.

Materials:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride dihydrate - SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or another suitable solvent)

-

Sodium Hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for filtration and purification

Procedure:

-

Suspend this compound in ethanol within a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate to the suspension.

-

With continuous stirring, carefully add concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for several hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to ambient temperature.

-

Carefully neutralize the excess acid by the dropwise addition of a concentrated NaOH solution until the mixture is alkaline. This will cause the precipitation of tin salts.

-

Separate the precipitate by vacuum filtration.

-

The resulting filtrate contains the crude 3,8-Diamino-6-phenylphenanthridine. The product can be further purified by recrystallization or column chromatography to achieve high purity.

-

Confirm the identity and purity of the final product using analytical methods such as NMR spectroscopy and mass spectrometry.

Protocol 2: Staining of DNA in Agarose Gels

This protocol provides a standard method for using the synthesized 3,8-Diamino-6-phenylphenanthridine to visualize DNA in agarose gels following electrophoresis.

Materials:

-

A stock solution of synthesized 3,8-Diamino-6-phenylphenanthridine (e.g., 10 mg/mL in deionized water).

-

Agarose gel containing separated DNA fragments.

-

Electrophoresis buffer (e.g., 1X TAE or TBE).

-

A staining tray.

-

A UV transilluminator and appropriate gel imaging system.

-

Personal Protective Equipment (PPE): lab coat, gloves, and UV-protective eyewear.

Procedure:

-

Staining:

-

Following electrophoresis, place the agarose gel in a clean staining tray.

-

Prepare a staining solution by diluting the 3,8-Diamino-6-phenylphenanthridine stock solution to a final concentration of 0.5 µg/mL in the electrophoresis buffer.

-

Completely submerge the gel in the staining solution.

-

Incubate for 20-30 minutes at room temperature, preferably with gentle agitation on an orbital shaker.[2] Ensure the staining tray is protected from direct light to prevent photobleaching.[2]

-

-

Destaining (Optional but Recommended):

-

Decant the staining solution.

-

Rinse the gel briefly with deionized water.

-

Add a sufficient volume of electrophoresis buffer to cover the gel.

-

Incubate for an additional 10-15 minutes with gentle agitation to reduce background fluorescence, thereby increasing the signal-to-noise ratio.[2]

-

-

Visualization:

-

Carefully transfer the gel onto the viewing surface of a UV transilluminator.

-

The DNA bands will fluoresce and can be visualized as sharp, orange-red bands.

-

Capture the image using a gel documentation system for analysis and record-keeping.

-

Visualizations

References

Application Notes and Protocols: Utilizing 3,8-Dinitro-6-phenylphenanthridine as a Precursor for Ethidium Bromide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction